Angoline
Overview
Description
"Angoline" appears to be a hypothetical or less commonly known compound, so the analysis will be based on the chemical and physical properties of compounds that share similar structural or functional groups, such as isoquinoline alkaloids and related compounds. These substances are known for their complex molecular structures and diverse biological activities, making them subjects of interest in chemical synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of complex organic molecules like "Angoline" often involves multiple steps, including catalytic reactions, enantioselective synthesis, and the formation of specific structural frameworks. For example, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids has seen significant advancements, utilizing strategies like the Pictet-Spengler reaction and metal-catalyzed reactions to construct the isoquinoline core and introduce stereochemical complexity (Chrzanowska et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to "Angoline" can be elucidated through techniques such as X-ray diffraction and spectroscopy, revealing intricate details about the arrangement of atoms and bonds within the molecule. The study of the molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets. For example, the crystal structure characterization of complex molecules provides insights into their conformation and electronic properties, aiding in the design of new compounds with desired activities (Hassen et al., 2016).
Chemical Reactions and Properties
"Angoline" and compounds within its class would undergo a variety of chemical reactions, influenced by their functional groups and molecular framework. These reactions include nucleophilic substitutions, electrophilic additions, and complex formation with metals, which can be utilized for further modifications or to enhance the compound's biological activity. The understanding of these reactions is fundamental for the development of synthetic methodologies and the optimization of reaction conditions for the synthesis of target molecules (Zhang & Li, 2002).
Physical Properties Analysis
The physical properties of a compound like "Angoline" include its melting point, boiling point, solubility, and crystal structure. These properties are determined by the compound's molecular structure and have significant implications for its handling, formulation, and application in various contexts. For example, the solubility in different solvents affects its bioavailability and the choice of solvent for reactions or extractions.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding how "Angoline" might interact with biological systems or how it can be modified chemically. Studies on similar compounds, such as isoquinoline derivatives, provide valuable insights into the reactivity patterns and functional group transformations that are possible for these molecules (Li et al., 2008).
Scientific Research Applications
Angoline as an Inhibitor of the STAT3 Signaling Pathway
A study by Liu et al. (2014) identified angoline as a potent and selective inhibitor of the STAT3 signaling pathway, with significant implications for cancer therapy. The study found that angoline inhibits STAT3 phosphorylation and its target gene expression, leading to the inhibition of growth in human cancer cells with activated STAT3. This research positions angoline as a promising lead in the development of anticancer agents targeting the STAT3 pathway.
Role in the Inhibition of Protein Kinase C
Contrary to earlier reports that associated angoline with the inhibition of Protein Kinase C (PKC), a study by Lee et al. (1998) found that angoline does not function as a potent inhibitor of PKC. Their research involved comprehensive studies with various PKC isozymes and concluded that mechanisms independent of PKC inhibition are responsible for the biological responses observed in studies conducted with angoline.
Antioxidant and Anti-Apoptotic Effects
In another study focused on the protective effects of luteolin (a plant flavonoid) on mice peritoneal macrophages stimulated by Angiotensin II (Ang II), Zhang et al. (2014) found significant anti-oxidant and anti-apoptotic effects. This research underscores the potential therapeutic benefits of plant flavonoids like angoline in combating oxidative stress and apoptosis in specific cellular contexts.
properties
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4/h5-10,22H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWAKZBZWYHYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943391 | |
Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Angoline | |
CAS RN |
21080-31-9 | |
Record name | 12,13-Dihydro-1,2,13-trimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21080-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Angoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,13-Trimethoxy-12-methyl-12,13-dihydro-9H-[1,3]benzodioxolo[5,6-c]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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